molecular formula C11H11ClF2O2 B12645335 4-iso-Butoxy-3,5-difluorobenzoyl chloride

4-iso-Butoxy-3,5-difluorobenzoyl chloride

Cat. No.: B12645335
M. Wt: 248.65 g/mol
InChI Key: ZNIBFNPJGWJNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iso-Butoxy-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, featuring both butoxy and difluoro substituents. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoyl chloride with an appropriate butoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzoyl derivatives.

    Hydrolysis: Formation of 4-iso-butoxy-3,5-difluorobenzoic acid.

    Reduction: Formation of 4-iso-butoxy-3,5-difluorobenzyl alcohol.

Scientific Research Applications

4-iso-Butoxy-3,5-difluorobenzoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the butoxy group influences its chemical behavior, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is involved in.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoyl chloride: Lacks the butoxy group, making it less versatile in certain reactions.

    4-Butoxy-3,5-difluorobenzoyl chloride: Similar structure but with a different isomeric form of the butoxy group.

    3,4-Difluorobenzoyl chloride: Different fluorine substitution pattern, affecting its reactivity and applications.

Uniqueness

4-iso-Butoxy-3,5-difluorobenzoyl chloride stands out due to its unique combination of substituents, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(13)3-7(11(12)15)4-9(10)14/h3-4,6H,5H2,1-2H3

InChI Key

ZNIBFNPJGWJNRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)C(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.